molecular formula C6H12O2 B146461 1,4-Cyclohexanediol CAS No. 556-48-9

1,4-Cyclohexanediol

Cat. No. B146461
CAS RN: 556-48-9
M. Wt: 116.16 g/mol
InChI Key: VKONPUDBRVKQLM-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediol is a versatile chemical compound that serves as a molecular scaffold and a precursor for various syntheses in organic chemistry. It is a diol, meaning it contains two hydroxyl groups, which are located on the first and fourth carbon atoms of the cyclohexane ring. This compound can exist in different stereoisomeric forms and can be derivatized to produce a wide range of functionalized molecules.

Synthesis Analysis

The synthesis of 1,4-cyclohexanediol derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the stereoselective synthesis of diastereoisomeric 1,2-trans-dicarboxy-4,5-cyclohexanediols from a common precursor demonstrates the ability to control the stereochemistry of the cyclohexane ring during synthesis[“]. Additionally, the preparation of trans-1,4-cyclohexanedisulfonic acid from 1,4-cyclohexanediol shows the transformation of hydroxyl groups into sulfonic acid groups, expanding the utility of the compound in forming metal–organic coordination polymers[“].

Molecular Structure Analysis

The molecular structure of 1,4-cyclohexanediol and its derivatives is crucial for their chemical properties and reactivity. X-ray crystallography studies have revealed that the cyclohexane ring typically adopts a chair conformation, which is the most stable due to minimized steric strain[“]. The presence of substituents on the cyclohexane ring can lead to different conformations and intermolecular interactions, as seen in the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines[“].

Chemical Reactions Analysis

1,4-Cyclohexanediol undergoes various chemical reactions, including amination, esterification, and complexation with metal ions. The amination of 1,4-cyclohexanediol in supercritical ammonia leads to the formation of 4-aminocyclohexanol and 1,4-diaminocyclohexane, which are important intermediates in chemical synthesis[“]. The formation of esters with acetic acid analogs demonstrates the reactivity of the hydroxyl groups and the influence of substituents on the conformational equilibrium of the cyclohexane ring[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-cyclohexanediol and its derivatives are influenced by their molecular structure. For example, the polymorphism of cis-1,4-cyclohexanediol, which can form a plastic crystalline phase, highlights the compound's ability to exist in multiple solid forms with different thermal behaviors[“]. The synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a derivative with a high molecular dipole moment, showcases the impact of electronegative substituents on the cyclohexane ring's properties[“].

Scientific research applications

Percutaneous Absorption and Penetration Enhancement

1,4-Cyclohexanediol has been studied for its effects on the percutaneous absorption and penetration of azelaic acid. In a study using hairless rat skin, it was observed that 1,4-cyclohexanediol significantly decreased the flux across the skin, suggesting its potential use in the development of topical formulations that reduce systemic side effects while maintaining therapeutic efficiency (Li et al., 2010).

Chemical Synthesis

1,4-Cyclohexanediol has been utilized in the amination of cyclohexanediol in supercritical ammonia, showing high selectivity in the synthesis of 1,4-diaminocyclohexane, which is important for industrial applications (Fischer et al., 1999).

Polymorphism Studies

Research on the polymorphism of cis-1,4-cyclohexanediol revealed multiple solid forms and provided insights into its crystal structures and plastic crystal forming abilities. Such studies are crucial for understanding the material properties of 1,4-cyclohexanediol (Bebiano et al., 2014).

Catalysis

cis-1,4-Cyclohexanediol has been found to be an effective ligand in Cu-catalyzed cross-coupling reactions, enhancing the synthesis of various sulfides. This highlights its role in facilitating efficient and versatile chemical reactions (Kabir et al., 2010).

Electrooxidation Studies

The electrooxidation of 1,4-cyclohexanediol at a gold electrode has been explored, providing valuable information on the electrochemical properties and potential applications of this compound (L̵uczak et al., 1994).

Molecular Recognition

1,4-Cyclohexanediol's role in molecular recognition and hydrogen-bonding interactions was investigated, offering insights into its stereochemical interactions and selectivities, which are significant for understanding its chemical behavior (Kikuchi et al., 1991).

Elastomeric Polyester Coatings

In automotive applications, 1,4-cyclohexanediol has been used to improve the scratch resistance and reflow characteristics of elastomeric polyester coatings, highlighting its industrial relevance in enhancing material properties (Moon et al., 2012).

properties

IUPAC Name

cyclohexane-1,4-diol
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InChI

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
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InChI Key

VKONPUDBRVKQLM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID20871178, DTXSID60878843, DTXSID60883614
Record name 1,​4-​Cyclohexanediol
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Molecular Weight

116.16 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 1,4-Cyclohexanediol
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Product Name

1,4-Cyclohexanediol

CAS RN

556-48-9, 931-71-5, 6995-79-5
Record name 1,4-Cyclohexanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanediol
Reactant of Route 2
1,4-Cyclohexanediol
Reactant of Route 3
1,4-Cyclohexanediol
Reactant of Route 4
1,4-Cyclohexanediol
Reactant of Route 5
1,4-Cyclohexanediol
Reactant of Route 6
1,4-Cyclohexanediol

Citations

For This Compound
1,230
Citations
TMR Maria, RAE Castro, SS Bebiano… - Crystal growth & …, 2010 - ACS Publications
In this work, an investigation on the polymorphism of trans-1,4-cyclohexanediol is performed. Polymorph screening is carried out by crystallization from solutions, by sublimation, and by …
Number of citations: 23 pubs.acs.org
RC Olberg, H Pines, VN Ipatieff - Journal of the American …, 1944 - ACS Publications
In the preparation of cyclohexadienes by the dehydration of a methanol solution. of 1, 4-cyclohexanediol with activated alumina as the catalyst, it was observed that, along with the …
Number of citations: 46 pubs.acs.org
N Li, Q Su, F Tan, J Zhang - International journal of pharmaceutics, 2010 - Elsevier
The objective of this study is to investigate the effect of 1,4-cyclohexanediol as a retardant on the percutaneous absorption and penetration of azelaic acid. Hairless rat skin was …
Number of citations: 21 www.sciencedirect.com
GB Quan, SS Wu, ZG Lan, HY Yang, QY Shao… - …, 2013 - ingentaconnect.com
The Effects of 1, 4-cyclohexanediol on Frozen Ram Spermatozoa In order to improve the quality of frozen spermatozoa of Yunnan semi-fine wool sheep, 1, 4-cyclohexanediol (1, 4-CHD…
Number of citations: 12 www.ingentaconnect.com
X Wu, JM Hulan, H Brasil, Z Sun, K Barta - Green Chemistry, 2023 - pubs.rsc.org
The complete utilization of all lignin depolymerization streams obtained from the reductive catalytic fractionation (RCF) of woody biomass into high-value-added compounds is a timely …
Number of citations: 4 pubs.rsc.org
N Li, W Jia, Y Zhang, F Tan, J Zhang - International journal of …, 2011 - Elsevier
The objective of this study was to investigate the percutaneous absorption of metronidazole (MTZ) in the topical formulations containing a combination of 1,4-cyclohexanediol and 1,2-…
Number of citations: 19 www.sciencedirect.com
SVS Bebiano, MTS Rosado, RAE Castro… - Journal of Molecular …, 2014 - Elsevier
In this work an investigation on the polymorphism of cis-1,4-cyclohexanediol has been undertaken with emphasis on solid forms obtained in heating/cooling cycles, performed between …
Number of citations: 11 www.sciencedirect.com
J Mráz, E Gálová, H Nohová, D Vítková - International archives of …, 1998 - Springer
The metabolism and toxicokinetics of cyclohexane (CH) and cyclohexanol (CH-ol), important solvents and chemical intermediates, were studied in volunteers after 8-h periods of …
Number of citations: 40 link.springer.com
ZH Zhang, X Wu, X Ren, Z Rong, Z Sun, K Barta… - Journal of Energy …, 2023 - Elsevier
Transformation of lignin to valuable chemicals via sustainable pathways is recognized as one of the most efficient ways to explore its value and replace the nonrenewable petroleum …
Number of citations: 2 www.sciencedirect.com
T Gäumann, D Stahl, JC Tabet - Organic Mass Spectrometry, 1983 - Wiley Online Library
Losses of H 2 and H 2 O from the [M‐H] − alkoxide anions of 1,4‐cyclohexanediol formed in OH − negative chemical ionization were studied using synthetic deuterated analogues and …

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